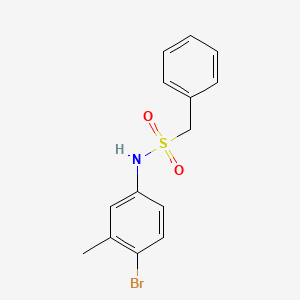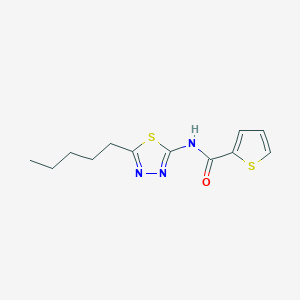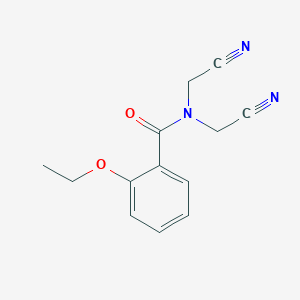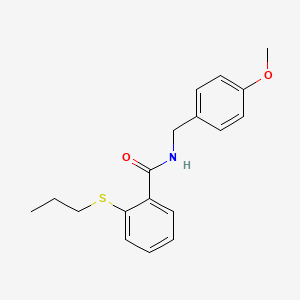
4-(acetylamino)-N-(butan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE is an organic compound that belongs to the class of benzamides It features a butan-2-yl group attached to the nitrogen atom of the benzamide structure, with an acetamido group at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid.
Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-acetamidobenzoic acid with butan-2-ylamine under appropriate conditions to yield N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE.
Industrial Production Methods
Industrial production of N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yl group and the acetamido group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(BUTAN-2-YL)-4-METHYLAMIDOBENZAMIDE: Similar structure but with a methyl group instead of an acetamido group.
N-(BUTAN-2-YL)-4-CHLOROAMIDOBENZAMIDE: Contains a chloro group instead of an acetamido group.
N-(BUTAN-2-YL)-4-FLUOROAMIDOBENZAMIDE: Features a fluoro group in place of the acetamido group.
Uniqueness
N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE is unique due to the presence of both the butan-2-yl group and the acetamido group, which confer specific chemical properties and biological activities. This combination allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-acetamido-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-9(2)14-13(17)11-5-7-12(8-6-11)15-10(3)16/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
UZVRBGFSWNVIHK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B14961026.png)
![4-chloro-2-methyl-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B14961033.png)

![6,8,8,9-tetramethyl-3-[(4-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14961044.png)




![N-[2-(morpholin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B14961079.png)
![N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961086.png)
amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B14961096.png)
![3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961106.png)
